molecular formula C7H13NO2 B024843 2-Piperidylacetic Acid CAS No. 19832-04-3

2-Piperidylacetic Acid

Cat. No. B024843
Key on ui cas rn: 19832-04-3
M. Wt: 143.18 g/mol
InChI Key: PRNLNZMJMCUWNV-UHFFFAOYSA-N
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Patent
US08119633B2

Procedure details

A solution of chromium trioxide (20 g, 200 mmol) in water (300 ml) and concentrated sulfuric acid (40 g, 73.6 ml) was added dropwise in the course of 1.5 h, while cooling with ice, to a solution of 2-piperidineethanol (10.0 g, 10.1 ml, 77.4 mmol) in water (10 ml). The reaction mixture was stirred for 3 h at room temperature. The solution was then rendered alkaline with saturated aqueous barium hydroxide solution. Carbon dioxide was then passed into the solution, and the resulting suspension was filtered through Celite. The filtrate was concentrated in vacuo.
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
73.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
20 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[CH2:12][CH2:13][OH:14].[OH-].[Ba+2].[OH-].C(=O)=[O:19]>O.[O-2].[O-2].[O-2].[Cr+6]>[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[CH2:12][C:13]([OH:19])=[O:14] |f:2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
10.1 mL
Type
reactant
Smiles
N1C(CCCC1)CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
73.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
20 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1C(CCCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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